molecular formula C12H13ClN2O2 B3036809 (E)-N-(4-chlorophenyl)-4-(dimethylamino)-2-oxobut-3-enamide CAS No. 400080-82-2

(E)-N-(4-chlorophenyl)-4-(dimethylamino)-2-oxobut-3-enamide

Cat. No. B3036809
CAS RN: 400080-82-2
M. Wt: 252.69 g/mol
InChI Key: KTCBMOIPHOTSNX-BQYQJAHWSA-N
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Description

(E)-N-(4-chlorophenyl)-4-(dimethylamino)-2-oxobut-3-enamide, also known as 4-chloro-N,N-dimethyl-2-oxobut-3-enamide, is a synthetic molecule used in scientific research applications. It is primarily used in the study of pharmacological and biochemical properties, and has been used in laboratory experiments since the early 1990s. This molecule has a range of advantages and limitations for use in laboratory experiments, and its mechanism of action and biochemical and physiological effects are still being studied.

Scientific Research Applications

Discovery of Nonpeptide Agonist of the Urotensin-II Receptor

A study by Croston et al. (2002) in the "Journal of Medicinal Chemistry" identified a compound similar to (E)-N-(4-chlorophenyl)-4-(dimethylamino)-2-oxobut-3-enamide as a nonpeptidic agonist of the urotensin-II receptor. This compound was selective and had potential as a pharmacological research tool and a drug lead (Croston et al., 2002).

Synthesis and Biological Activity

Ahmed (2017) in the "Revista de la Sociedad Química de Mexico" described the synthesis of compounds with structures related to (E)-N-(4-chlorophenyl)-4-(dimethylamino)-2-oxobut-3-enamide, demonstrating their potential anti-inflammatory and antimicrobial activities (Ahmed, 2017).

Chemical and Molecular Insights

Barakat et al. (2020) in "Crystals" conducted a one-pot synthesis of compounds structurally similar to (E)-N-(4-chlorophenyl)-4-(dimethylamino)-2-oxobut-3-enamide. Their study provided valuable chemical and molecular insights into these compounds, including spectroscopic properties and intermolecular interactions (Barakat et al., 2020).

Electrochromic Polymeric Films

Hsiao et al. (2008) in "Macromolecules" discussed the development of electroactive aromatic polyamides using units structurally related to (E)-N-(4-chlorophenyl)-4-(dimethylamino)-2-oxobut-3-enamide. These polymers exhibited characteristics like high thermal stability, reversible electrochemical oxidation, and color change efficiency (Hsiao et al., 2008).

Anticonvulsant Activity of Enaminones

Edafiogho et al. (1992) in the "Journal of Medicinal Chemistry" synthesized a series of enaminones, including compounds related to (E)-N-(4-chlorophenyl)-4-(dimethylamino)-2-oxobut-3-enamide. These compounds showed promising anticonvulsant activity with low neurotoxicity, highlighting their potential in medicinal applications (Edafiogho et al., 1992).

properties

IUPAC Name

(E)-N-(4-chlorophenyl)-4-(dimethylamino)-2-oxobut-3-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN2O2/c1-15(2)8-7-11(16)12(17)14-10-5-3-9(13)4-6-10/h3-8H,1-2H3,(H,14,17)/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTCBMOIPHOTSNX-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=CC(=O)C(=O)NC1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C/C(=O)C(=O)NC1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N-(4-chlorophenyl)-4-(dimethylamino)-2-oxobut-3-enamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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